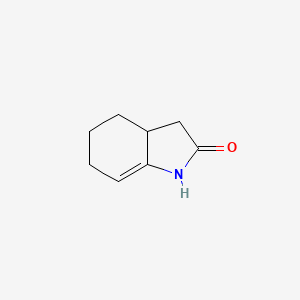
N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a phenyl group, and a phthalazinone moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide typically involves multiple steps, starting with the preparation of the phthalazinone core This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydrideThe final step usually involves the acylation of the intermediate compound with acetic anhydride to form the desired acetamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
Uniqueness
N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide stands out due to its unique combination of a morpholine ring, a phenyl group, and a phthalazinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
836634-67-4 |
|---|---|
分子式 |
C20H20N4O3 |
分子量 |
364.4 g/mol |
IUPAC 名称 |
N-morpholin-4-yl-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H20N4O3/c25-18(21-23-10-12-27-13-11-23)14-24-20(26)17-9-5-4-8-16(17)19(22-24)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,25) |
InChI 键 |
NUGKTZYCTNQSML-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
溶解度 |
54.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)


![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)

![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)






![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)

